molecular formula C26H20N4O8 B12916928 Acetamide, N,N'-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- CAS No. 63404-69-3

Acetamide, N,N'-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis-

Cat. No.: B12916928
CAS No.: 63404-69-3
M. Wt: 516.5 g/mol
InChI Key: GOEZLFSUXDZXGW-UHFFFAOYSA-N
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Description

Acetamide, N,N’-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- involves multiple steps, typically starting with the preparation of the quinoline and acridine derivatives. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinone derivatives, while reduction reactions may yield hydroquinone derivatives .

Scientific Research Applications

Acetamide, N,N’-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(5,6,7,12,13,14-hexahydro-4,11-dimethoxy-6,7,13,14-tetraoxoquino(2,3-b)acridine-1,8-diyl)bis- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

CAS No.

63404-69-3

Molecular Formula

C26H20N4O8

Molecular Weight

516.5 g/mol

IUPAC Name

N-(1-acetylimino-7,14-dihydroxy-4,11-dimethoxy-6,13-dioxo-5,12-dihydroquinolino[2,3-b]acridin-8-ylidene)acetamide

InChI

InChI=1S/C26H20N4O8/c1-9(31)27-11-5-7-13(37-3)19-15(11)23(33)17-21(29-19)26(36)18-22(25(17)35)30-20-14(38-4)8-6-12(28-10(2)32)16(20)24(18)34/h5-8,29-30,33-34H,1-4H3

InChI Key

GOEZLFSUXDZXGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1C=CC(=C2C1=C(C3=C(N2)C(=O)C4=C(C3=O)NC5=C(C=CC(=NC(=O)C)C5=C4O)OC)O)OC

Origin of Product

United States

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